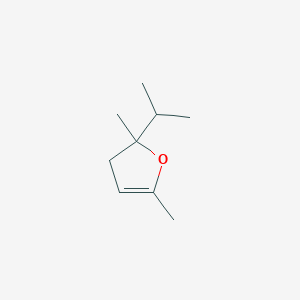

2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran

Description

Structure

3D Structure

Properties

CAS No. |

131532-55-3 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2,5-dimethyl-2-propan-2-yl-3H-furan |

InChI |

InChI=1S/C9H16O/c1-7(2)9(4)6-5-8(3)10-9/h5,7H,6H2,1-4H3 |

InChI Key |

HXVCRRAPRCROTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(O1)(C)C(C)C |

Origin of Product |

United States |

Nomenclature, Isomerism, and Stereochemical Considerations of 2 Isopropyl 2,5 Dimethyl 2,3 Dihydrofuran

Identification and Characterization of Enantiomeric Forms

2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran possesses a chiral center at the C2 position of the dihydrofuran ring, where the isopropyl and methyl groups are attached. This chirality gives rise to the existence of two enantiomeric forms: the (R)- and (S)-enantiomers.

Scientific studies have focused on the synthesis of both the individual enantiomers and the racemic mixture. researchgate.net The synthesis of both enantiomers with high enantiomeric excess (approximately 96% e.e.) has been successfully achieved. researchgate.net This indicates that methods for separating and characterizing these distinct stereoisomers are established.

Advanced Synthetic Methodologies for 2 Isopropyl 2,5 Dimethyl 2,3 Dihydrofuran

Development of Racemic Synthetic Pathways

Racemic synthesis aims to produce the target compound without controlling its stereochemistry, resulting in an equal mixture of enantiomers. These methods are often valued for their directness and efficiency in constructing the core molecular framework.

Multi-Stage Synthetic Approaches and Key Intermediates

The construction of the 2-isopropyl-2,5-dimethyl-2,3-dihydrofuran ring system can be achieved through various multi-stage sequences. A common strategy involves the formation of a key acyclic precursor that is designed to undergo a subsequent ring-closing reaction.

One logical approach begins with the synthesis of a substituted 1,4-dicarbonyl compound or a functional equivalent, which can then be cyclized under acidic conditions. For instance, a key intermediate such as 6-hydroxy-3,6-dimethylheptan-2-one could be synthesized. This intermediate, possessing both a ketone and a tertiary alcohol, is primed for acid-catalyzed dehydration and cyclization to form the desired dihydrofuran ring. The synthesis of this intermediate itself would require several steps, starting from smaller, readily available building blocks and assembling the carbon skeleton through standard carbon-carbon bond-forming reactions.

Another potential pathway involves the isomerization of a more readily accessible 2,5-dihydrofuran (B41785) isomer. google.com In this scenario, a corresponding 2-isopropyl-2,5-dimethyl-2,5-dihydrofuran would be synthesized first, potentially via a furan (B31954) intermediate that undergoes selective reduction and functionalization. This 2,5-dihydrofuran could then be isomerized to the thermodynamically more stable 2,3-dihydrofuran (B140613) target compound using a supported palladium or platinum catalyst. google.com

Table 1: Key Intermediates and Potential Reactions

| Key Intermediate | Precursor Molecules | Key Transformation |

|---|---|---|

| 6-hydroxy-3,6-dimethylheptan-2-one | Isobutyraldehyde, Acetone, Methyl vinyl ketone | Acid-catalyzed cyclization/dehydration |

| 2-Isopropyl-2,5-dimethyl-2,5-dihydrofuran | 2-Isopropyl-2,5-dimethylfuran | Catalytic Isomerization |

Oxidative Radical Cyclization Strategies for Dihydrofuran Systems

Oxidative radical cyclization offers a powerful method for constructing dihydrofuran rings from acyclic precursors. researchgate.netscispace.com This strategy typically involves the generation of a radical species from an electron-rich substrate, which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. wikipedia.org

The general mechanism involves the single-electron oxidation of a substrate, such as a β-dicarbonyl compound, to generate a radical cation. This intermediate then cyclizes, and the resulting radical is subsequently oxidized or quenched to afford the final dihydrofuran product. scispace.com For the synthesis of this compound, a suitable acyclic precursor would be an enol ether or a β-keto ester containing an appropriately positioned alkene. Oxidation would initiate the cyclization cascade, forming the five-membered ring. The reaction conditions, including the choice of oxidant and solvent, are critical for controlling the reaction pathway and avoiding unwanted side reactions. scispace.com

Metal-Mediated Cyclization Reactions (e.g., Manganese(III) Acetate (B1210297), Copper(II) Salts)

Metal-mediated reactions are a cornerstone for the synthesis of dihydrofuran systems, with manganese(III) acetate being a particularly effective reagent for oxidative free-radical cyclizations. rsc.orgnih.gov This method is widely used for the reaction of 1,3-dicarbonyl compounds with alkenes to produce substituted dihydrofurans. researchgate.netwikipedia.org

The reaction mechanism begins with the oxidation of the enol form of a 1,3-dicarbonyl compound by Mn(OAc)₃ to generate an α-oxoalkyl radical. wikipedia.orgnih.gov This radical then adds intermolecularly to an alkene. The resulting adduct radical can undergo a subsequent oxidation, often facilitated by a co-oxidant like a copper(II) salt, to form a carbocation. nih.govwikipedia.org This cation is then trapped intramolecularly by the enolate oxygen to close the ring, forming the dihydrofuran product after deprotonation. The use of manganese(III) acetate allows for the formation of complex cyclic structures under relatively mild conditions. rsc.org

Table 2: Features of Manganese(III) Acetate-Mediated Cyclization

| Feature | Description | Relevant Species |

|---|---|---|

| Oxidant | Initiates the reaction by generating a radical from a β-dicarbonyl compound. rsc.org | Manganese(III) acetate, Mn(OAc)₃ |

| Radical Precursor | An enolizable compound that forms the initial radical. | β-Dicarbonyl compounds, β-keto esters |

| Radical Acceptor | An unsaturated compound that the initial radical adds to. | Alkenes, Alkynes |

| Co-oxidant (Optional) | Facilitates the oxidation of the intermediate adduct radical to a carbocation. wikipedia.org | Copper(II) acetate, Cu(OAc)₂ |

Enantioselective Synthesis of this compound

Enantioselective synthesis is critical for applications where a specific stereoisomer is required. These methods employ chiral catalysts or starting materials to control the three-dimensional arrangement of atoms in the target molecule.

Application of Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a renowned method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols with high enantioselectivity. wikipedia.orgdalalinstitute.com This reaction provides a powerful entry point for the synthesis of chiral molecules, as the resulting epoxide is a versatile intermediate that can be opened regioselectively to install new functional groups and stereocenters.

To synthesize an enantiomerically pure form of this compound, a synthetic route could be designed around a chiral epoxyalcohol intermediate generated via Sharpless epoxidation. The synthesis would begin with an achiral allylic alcohol precursor. Treatment of this alcohol with the Sharpless catalyst system would yield a highly enantioenriched epoxyalcohol. Subsequent chemical transformations, such as regioselective opening of the epoxide followed by an intramolecular cyclization, would convert this key chiral intermediate into the final dihydrofuran product, preserving the stereochemistry established in the epoxidation step. units.it

Table 3: Reagents in Sharpless Asymmetric Epoxidation

| Reagent | Role |

|---|---|

| Titanium tetra(isopropoxide) [Ti(OⁱPr)₄] | Lewis acidic metal center that coordinates the substrate and oxidant. organic-chemistry.org |

| Diethyl tartrate (DET) | Chiral ligand that controls the stereochemical outcome of the reaction. Available as (+)-DET or (-)-DET. dalalinstitute.com |

| tert-Butyl hydroperoxide (TBHP) | The terminal oxidant that provides the oxygen atom for the epoxide. wikipedia.org |

| Molecular Sieves (3Å or 4Å) | Act as a drying agent to remove water, which can deactivate the catalyst. harvard.edu |

Chiral Pool Synthesis Utilizing Natural Precursors (e.g., Linalool (B1675412), Carbohydrates)

Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds as starting materials. researchgate.netbaranlab.org This approach leverages the inherent chirality of these natural products to build complex chiral targets.

Linalool: Linalool, a naturally abundant monoterpene alcohol, is an attractive chiral starting material. nih.gov It possesses a tertiary alcohol and a stereocenter that can be exploited in a synthetic sequence. A plausible route to this compound could involve the selective oxidation of the double bond in linalool, for instance, through epoxidation. This could be followed by an acid-catalyzed rearrangement and cyclization, where the existing tertiary alcohol attacks the activated double bond to form the furan ring. rsc.org Further functional group manipulations would then be required to arrive at the target structure.

Carbohydrates: Carbohydrates represent a vast and inexpensive source of chirality. acs.org While structurally more complex, they can be chemically modified to yield furan-type structures. For example, specific carbohydrates can be converted into 2,5-dimethylfuran (B142691) (DMF) through catalytic processes. acs.org This DMF could then serve as a platform for further synthesis. A potential, albeit lengthy, route would involve the asymmetric addition of an isopropyl group to a derivative of DMF, followed by selective reduction of the furan ring to the desired 2,3-dihydrofuran. This approach would capitalize on the carbohydrate's original stereocenters to guide the formation of new ones.

Asymmetric Catalytic Approaches to Substituted Dihydrofurans

The development of asymmetric catalytic methods has been pivotal in the synthesis of chiral molecules, and substituted dihydrofurans are no exception. These strategies employ chiral catalysts to induce enantioselectivity, leading to the formation of one enantiomer in excess over the other.

Copper-Catalyzed Cycloadditions

Copper catalysis has emerged as a powerful tool for the construction of the 2,3-dihydrofuran ring. nih.govacs.org A notable approach is the diastereo- and enantioselective [4+1] cycloaddition of enones with diazo compounds. nih.govresearchgate.net This method allows for the creation of highly substituted 2,3-dihydrofurans with controlled stereochemistry. The use of a planar-chiral bipyridine ligand in conjunction with a copper catalyst has proven effective in achieving good yields, diastereomeric ratios, and enantiomeric excesses. nih.gov

The versatility of this method is demonstrated by its application to a range of substrates, including alkyl-substituted enones, which yield the desired dihydrofurans with excellent diastereoselectivity. nih.gov Furthermore, these copper-catalyzed cycloadditions provide access to synthetically valuable intermediates that can be transformed into other functionalized molecules, such as deoxy-C-nucleosides. nih.gov Another efficient route involves the copper-catalyzed asymmetric [3+2] cycloaddition of β-ketoesters with propargylic esters, which produces 2,3-dihydrofurans bearing an exocyclic double bond. dicp.ac.cn

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric [4+1] Cycloaddition | Cu/bpy* | Enones and Diazoacetates | Highly substituted 2,3-dihydrofurans | Good | High | nih.gov |

| Asymmetric [4+1] Cycloaddition | Cu-catalyst | α-Benzylidene-β-ketoester and Diazo compound | Chiral tetrasubstituted 2,3-dihydrofurans | High | up to 96% | acs.org |

| Asymmetric [3+2] Cycloaddition | Cu(OTf)₂/Chiral P,N,N ligand | β-Ketoesters and Propargylic esters | 2,3-Dihydrofurans with exocyclic double bond | Good | Good to High | dicp.ac.cn |

| Cyclization | Cu(CH₃CN)₄PF₆ | 1-Aryl-1-cycloalcohols and 1,3-Dicarbonyl compounds | Cycloalkane-fused dihydrofurans | up to 81% | N/A | ccspublishing.org.cn |

Palladium-Catalyzed Sequential Reactions

Palladium catalysts are renowned for their ability to facilitate a wide array of cross-coupling and cyclization reactions. In the context of dihydrofuran synthesis, palladium-catalyzed sequential reactions offer an efficient means to construct the heterocyclic ring system with various substituents. researchgate.net These reactions often proceed without the need to isolate intermediates, making them an attractive strategy from an economic and environmental perspective. researchgate.net

One such approach involves the palladium-catalyzed oxyarylation of α-allyl-β-ketoesters, which provides access to functionalized 2,3-dihydrofurans. researchgate.net Another powerful method is the Heck reaction, where palladium catalysts are used for the arylation of 2,3-dihydrofuran itself. nih.gov The choice of palladium precursor and ligands can significantly influence the reaction's conversion rates and product distribution. For instance, the use of [PdCl(allyl)]₂ has been shown to achieve high conversions of iodobenzene (B50100) in the arylation of 2,3-dihydrofuran. nih.gov These methods allow for the introduction of aryl groups at specific positions of the dihydrofuran ring, a key step in building molecular complexity.

| Reaction Name | Catalyst System | Starting Materials | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Heck Arylation | [PdCl(allyl)]₂ / CILs | 2,3-Dihydrofuran, Iodobenzene | 2-Phenyl-2,3-dihydrofuran | High conversion, main product yield up to 59.2% | nih.gov |

| Oxyarylation | Palladium catalyst | α-Allyl-β-ketoesters, (Hetero)aryl bromides | Functionalized 2,3-dihydrofurans | Efficient access to diverse structures | researchgate.net |

| Sequential Reaction | Palladium catalyst | 3-Iodocyclohex-2-enone, 1-(1-(Allyloxy)prop-2-ynyl)benzene | Fused tricyclic dihydrofuran | Ecologically and economically favorable | researchgate.net |

Gold(I)-Catalyzed Intramolecular Cyclizations

Gold catalysts, particularly Gold(I) complexes, have gained prominence for their unique ability to activate alkynes and allenes toward nucleophilic attack. This reactivity has been harnessed for the synthesis of various heterocyclic compounds, including dihydrofurans. researchgate.netnih.gov Gold(I)-catalyzed intramolecular cyclizations offer a mild and efficient route to these structures.

One strategy involves the intramolecular rearrangement and cyclization of O-propargyl β-enaminones, which leads to the formation of 2,5-dihydrofuran derivatives. rsc.org This transformation proceeds under gentle reaction conditions and facilitates the creation of a quaternary carbon center. Another approach is the gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols to yield 2,5-dihydrofurans. acs.org These reactions highlight the power of gold catalysis in orchestrating complex bond formations to assemble the dihydrofuran core. researchgate.net

General Synthetic Strategies for 2,3-Dihydrofuran Ring Systems

Beyond asymmetric catalysis, several general strategies are employed to construct the fundamental 2,3-dihydrofuran ring. These methods are often versatile and can be adapted to produce a wide range of substituted derivatives.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrones with Dihydrofurans)

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered rings. chesci.com In this reaction, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form a cyclic adduct. Nitrones are stable and commonly used 1,3-dipoles. rsc.org The reaction of a nitrone with an alkene leads to the formation of an isoxazolidine (B1194047) ring. mdpi.comchem-station.com

This methodology is highly stereospecific and allows for the creation of multiple contiguous stereocenters in a single step. mdpi.comchem-station.com While the direct reaction of a nitrone with a dihydrofuran is less common, the underlying principle of using a 1,3-dipole to form a five-membered heterocycle is a cornerstone of heterocyclic chemistry. The regioselectivity of the cycloaddition can often be predicted by frontier molecular orbital theory. mdpi.com The development of catalytic and enantioselective versions of this reaction has further expanded its utility in modern organic synthesis. rsc.org

Ring-Enlargement Methodologies

Ring-enlargement reactions provide an alternative and sometimes non-intuitive pathway to cyclic structures like dihydrofurans. These methods involve the expansion of a smaller ring to a larger one through a series of rearrangements. A recently developed strategy employs visible light to mediate a dearomative ring expansion of β-(aza)aryl-β-substituted enones. nih.gov This photochemical approach avoids the use of hazardous reagents like diazo compounds and can be applied to a broad range of substrates, including those containing drug motifs. The reaction proceeds through a cascade of diradical recombination, ultimately yielding valuable polycyclic compounds containing a dihydrofuran moiety. nih.gov Gold(I) catalysis can also be employed to facilitate ring enlargement of substrates like alkynylamide tethered alkylidenecyclopropanes. researchgate.net

Carbonylation Reactions Leading to Dihydrofuran Derivatives

Carbonylation reactions represent a powerful strategy in organic synthesis for the introduction of a carbonyl group into a molecule, often utilizing carbon monoxide (CO) as a C1 source. In the context of dihydrofuran synthesis, transition metal-catalyzed carbonylation methodologies have been developed to construct the heterocyclic core, yielding valuable derivatives such as furanones. These reactions typically involve the catalytic activation of unsaturated precursors like alkynes, followed by cyclization and carbon monoxide insertion. Key metals employed in these transformations include rhodium and palladium, each exhibiting distinct catalytic activities and enabling different synthetic pathways.

One prominent approach is the rhodium-catalyzed carbonylation of internal acetylenes in alcoholic media. This method facilitates the synthesis of 5-alkoxy-3,4-disubstituted-2(5H)-furanones. The reaction proceeds efficiently in the presence of a rhodium catalyst, such as Rh₄(CO)₁₂ or RhCl₃·3H₂O, combined with a basic alkali metal salt like sodium acetate. For instance, the carbonylation of 2-butyne (B1218202) in ethanol, catalyzed by a RhCl₃·3H₂O—Na₂CO₃ system, yields 5-ethoxy-3,4-dimethyl-2(5H)-furanone. The presence of a basic salt is crucial for the reaction's success. A proposed mechanism suggests that an alkoxycarbonylrhodium complex is formed through the nucleophilic attack of an alkoxide ion on a rhodium carbonyl species. This is followed by the stepwise insertion of the acetylene (B1199291) and carbon monoxide, ultimately leading to the furanone product after protonation.

Another significant methodology involves the palladium-catalyzed oxidative carbonylation of alkyne derivatives. The PdI₂/KI catalytic system has proven effective for converting 3-yne-1,2-diol derivatives into dihydrofuran structures. nih.gov Specifically, 2-methyl-3-yne-1,2-diols, which possess a tertiary alcoholic group, can be transformed into 4-methylene-4,5-dihydrofuran-3-carboxylates in satisfactory yields (58–70%). nih.gov This reaction is conducted under relatively mild conditions (100 °C, 40 atm of a CO/air mixture) and proceeds via a sequential process involving heterocyclization, alkoxycarbonylation, and dehydration, utilizing oxygen from the air as the terminal oxidant. nih.gov The regiochemical outcome, leading to an exocyclic double bond, is dictated by the tertiary nature of the alcohol at the C-2 position of the starting material. nih.gov

Similarly, palladium catalysts are employed in the cyclocarbonylation of alkynols to produce substituted 2(5H)-furanones. acs.org This transformation requires catalytic amounts of a palladium source, such as Pd₂(dba)₃·CHCl₃, and a phosphine (B1218219) ligand like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). acs.org The reaction is typically carried out under an atmosphere of both carbon monoxide and hydrogen, with hydrogen being essential for the catalytic cycle. acs.org The mechanism is thought to involve the formation of an allenylpalladium intermediate through the insertion of Pd(0) into the C-O bond of the alkynol, followed by a rearrangement and subsequent carbonylation and cyclization steps. acs.org

The following tables summarize representative findings from these carbonylation methodologies.

Table 1: Rhodium-Catalyzed Synthesis of 5-Alkoxy-2(5H)-Furanones from Internal Alkynes

| Alkyne Substrate | Alcohol | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|

| Diphenylacetylene | Ethanol | Rh₄(CO)₁₂ | NaOAc | 87 |

| Diphenylacetylene | Methanol | Rh₄(CO)₁₂ | NaOAc | 85 |

| 1-Phenylpropyne | Ethanol | Rh₄(CO)₁₂ | NaOAc | 86 (total isomers) |

| 2-Butyne | Ethanol | RhCl₃·3H₂O | Na₂CO₃ | 30 |

| 3-Hexyne | Ethanol | Rh₄(CO)₁₂ | NaOAc | 75 |

Table 2: Palladium-Catalyzed Synthesis of Dihydrofuran Derivatives

| Substrate Type | Catalyst System | Conditions | Product Type | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-3-yne-1,2-diols | PdI₂/KI | 100 °C, 40 atm CO/air | 4-Methylene-4,5-dihydrofuran-3-carboxylates | 58-70 | nih.gov |

| Substituted Alkynols | Pd₂(dba)₃·CHCl₃/dppb | 95 °C, 600 psi CO, 200 psi H₂ | Substituted 2(5H)-Furanones | 67-98 | acs.org |

Mechanistic Investigations and Chemical Reactivity of 2 Isopropyl 2,5 Dimethyl 2,3 Dihydrofuran

Reactivity Profile of the 2,3-Dihydrofuran (B140613) Ring System

The inherent reactivity of the 2,3-dihydrofuran ring is dominated by the nucleophilic character of its double bond. This makes it a prime target for electrophilic attack while also enabling its participation in various cycloadditions and rearrangements.

The electron-donating nature of the ether oxygen enhances the electron density of the C=C double bond, rendering it highly susceptible to attack by electrophiles. This reactivity is significantly greater than that of a typical alkene.

Electrophilic Addition: Electrophilic addition to the 2,3-dihydrofuran ring typically proceeds via the formation of a stabilized oxocarbenium ion intermediate. The attack of an electrophile (E+) occurs preferentially at the C3 position, leading to the formation of a cation at C2, which is stabilized by the adjacent oxygen atom. This intermediate is then trapped by a nucleophile.

A notable example of electrophilic addition is halogenation. The reaction of alkenes with halogens like bromine (Br₂) proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by the bromide ion to give a vicinal dihalide. wikipedia.org In the case of 2,3-dihydrofuran derivatives, this reaction can be more complex. For instance, the reaction of a substituted 2,3-dihydrofuran with N-Bromosuccinimide (NBS) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to initiate an unexpected ring-opening at the C(4)-C(5) bond, ultimately leading to a 1,2-diketo building block after further oxidation. nih.govsemanticscholar.org This highlights that while the initial step is electrophilic attack at the double bond, the subsequent pathway can deviate from simple addition.

Nucleophilic Addition: Direct nucleophilic addition to the unactivated double bond of a 2,3-dihydrofuran is generally unfavorable due to the electron-rich nature of the ring. Such reactions typically require activation of the ring system, for example, by the presence of strongly electron-withdrawing groups or by incorporation into a more complex, strained structure. Theoretical studies on related five-membered heterocyclic 2,3-diones suggest that nucleophilic attack can occur at various sites, including conjugate addition to the C5 position, but this applies to highly activated systems. researchgate.net For simple dihydrofurans like 2-isopropyl-2,5-dimethyl-2,3-dihydrofuran, electrophilic pathways are far more common.

Table 4.1.1: Examples of Addition Reactions on Dihydrofuran Systems

| Substrate Type | Reagent(s) | Product Type | Reference(s) |

| Substituted 2,3-dihydrofuran | N-Bromosuccinimide (NBS), DABCO | Ring-opened brominated intermediate | nih.gov |

| General Alkene | Br₂ | Vicinal dibromide | wikipedia.org |

The double bond in the 2,3-dihydrofuran ring can be readily reduced to yield the corresponding saturated tetrahydrofuran (B95107) derivative. This transformation is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation: Standard heterogeneous catalysts are effective for the hydrogenation of the C=C bond in dihydrofurans. Catalysts such as palladium on carbon (Pd/C), palladium oxide (PdO), and Raney nickel are commonly employed. orgsyn.org The reaction involves the addition of hydrogen across the double bond, converting the 2,3-dihydrofuran to a fully saturated tetrahydrofuran. For example, the reduction of furan (B31954) to tetrahydrofuran using a palladous oxide catalyst proceeds through a dihydrofuran intermediate, which is subsequently reduced under the same conditions. orgsyn.org More recent studies have demonstrated the photocatalytic hydrogenation of furan to tetrahydrofuran using metal-loaded titanium(IV) oxide in the absence of H₂ gas, with palladium being a particularly effective co-catalyst. rsc.org Similarly, the reduction of related 2-imino-2,5-dihydrofurans to dihydropyrroles has been accomplished using hydrogen gas over a Pd/C catalyst. acs.org These methods are generally applicable to substituted dihydrofurans for the synthesis of their saturated analogues.

Table 4.1.2: Catalysts and Conditions for Furan/Dihydrofuran Reduction

| Substrate | Catalyst System | Conditions | Product | Reference(s) |

| Furan | Palladous Oxide (PdO) | H₂ gas (7 atm) | Tetrahydrofuran | orgsyn.org |

| Furan | Raney Nickel | H₂ gas (100-150 atm) | Tetrahydrofuran | orgsyn.org |

| Furan | Pd-loaded TiO₂ | UV irradiation, alcohol suspension | Tetrahydrofuran | rsc.org |

| 2-Imino-2,5-dihydrofuran | Pd/C (10 mol%) | H₂ gas, MeOH, r.t. | Dihydropyrrole derivative | acs.org |

Transformations to Other Organic Species and Heterocycles

The 2,3-dihydrofuran scaffold serves as a versatile intermediate for the synthesis of other molecular structures, including aromatic furans and more complex heterocyclic systems, through a variety of reactions.

The enol ether functionality of 2,3-dihydrofurans allows them to participate in oxidative reactions that can lead to either coupling products or aromatization.

Oxidative Aromatization: A significant reaction of dihydrofuran derivatives is their oxidation to the corresponding aromatic furan. This transformation can be achieved using quinone-based oxidants, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being a particularly effective reagent. nih.govresearchgate.net The mechanism of DDQ-mediated aromatization is believed to involve a facile hydride transfer from the dihydrofuran ring to the oxygen of DDQ, generating a stabilized oxocarbenium ion. acs.orgnih.gov Subsequent loss of a proton leads to the formation of the aromatic furan ring. This method provides a direct route to highly substituted furans from their dihydro- precursors. acs.orgnih.gov

Oxidative Coupling: While direct oxidative coupling of 2,3-dihydrofuran itself is less documented, the reactivity of its enol ether moiety is analogous to that of other enol ethers and enolates, which are known to undergo oxidative coupling. researchgate.net These reactions, often mediated by oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or through electrochemical methods, can form 1,4-dicarbonyl compounds via C-C bond formation. researchgate.net A related process involves the one-pot oxidative coupling of hydroquinones with olefins, using DDQ and a Lewis acid like FeCl₃, to generate dihydrobenzofuran structures. nih.gov

Table 4.2.1: Oxidative Reactions of Dihydrofuran Derivatives

| Reaction Type | Substrate Type | Reagent(s) | Product Type | Reference(s) |

| Oxidative Aromatization | 2-Benzylidene-dihydrofuran | DDQ | 2-Alkenyl-furan | acs.orgnih.gov |

| Oxidative Coupling/Annulation | β-Keto ester and alkene | Iodine (catalyst) | Dihydrofuran | researchgate.net |

| Oxidative Coupling | Hydroquinone and olefin | DDQ, FeCl₃ | Dihydrobenzofuran | nih.gov |

The electron-rich double bond of 2,3-dihydrofurans is an excellent substrate for reactions with carbene intermediates, typically leading to cyclopropanation.

Cyclopropanation: Metal-catalyzed decomposition of diazo compounds generates metal carbene species that readily react with alkenes to form cyclopropane (B1198618) rings. wikipedia.org This reaction is highly applicable to 2,3-dihydrofuran. For example, the rhodium(II)-catalyzed decomposition of a vinyldiazomethane in the presence of 2,3-dihydrofuran results in the formation of a fused cyclopropane ring system with high enantioselectivity (86% ee). acs.org The reaction is stereospecific, with the geometry of the alkene being retained in the cyclopropane product. wikipedia.org Both rhodium and copper complexes are common catalysts for these transformations. nih.govnih.gov The reaction of diazomethane (B1218177) itself with alkenes, often catalyzed by palladium or copper, also yields cyclopropanes. masterorganicchemistry.com

Another key reaction involves the interaction of diazo compounds with enol ethers (the functional group in 2,3-dihydrofuran) to form new dihydrofuran structures. For instance, the copper-catalyzed reaction of enol ethers with α-diazo-β-ketoesters produces highly functionalized 2,3-dihydrofuran acetals. mdpi.com

Table 4.2.2: Reactions of Dihydrofurans with Carbene Precursors

| Substrate | Carbene Precursor | Catalyst | Product Type | Reference(s) |

| 2,3-Dihydrofuran | Vinyldiazomethane | Rhodium(II) prolinate complex | Fused cyclopropane | acs.org |

| General Alkene | Diazoacetate | Rh₂(OAc)₄ | Cyclopropane | wikipedia.org |

| Enol Ether | α-Diazo-β-ketoester | Cu(hfacac)₂ | Dihydrofuran acetal | mdpi.com |

The 2,3-dihydrofuran ring can be involved in or formed from several important rearrangement reactions, often driven by factors such as ring strain release or the formation of stabilized intermediates.

Cloke-Wilson Rearrangement: This reaction is a classic method for synthesizing dihydrofurans from acyl- or formyl-substituted cyclopropanes. nih.gov The rearrangement is typically promoted by heat or catalysis by Brønsted or Lewis acids, although organocatalytic versions using bases like DABCO have also been developed. thieme-connect.comresearchgate.netacs.org The mechanism involves the ring-opening of the cyclopropane to form a 1,3-zwitterionic intermediate, followed by an intramolecular 5-exo-trig cyclization of the enolate onto the carbonyl carbon, yielding the 2,3-dihydrofuran ring. acs.org

Achmatowicz Reaction: The Achmatowicz reaction, or rearrangement, is a powerful transformation that converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. wikipedia.org This oxidative ring expansion proceeds through a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which is formed by the oxidation of the furan ring (e.g., with bromine in methanol). wikipedia.orgpolishtechnicalreview.com Subsequent acid-catalyzed rearrangement of this dihydrofuran intermediate leads to the dihydropyranone product. wikipedia.orgacs.org While the starting material is a furan, a dihydrofuran is a critical intermediate in this important rearrangement.

Other Rearrangements: 2,3-Dihydrofuran derivatives can undergo various other rearrangements. For example, a thermal interconversion between 2,3-dihydrofuran and cyclopropane aldehyde has been reported. acs.org Additionally, Lewis acid-catalyzed intramolecular ring-opening benzannulation reactions of aryl-substituted 2,3-dihydrofuran acetals can lead to the formation of benzo-fused aromatic systems. mdpi.comnih.gov

Table 4.2.3: Rearrangement Reactions Involving Dihydrofurans

| Reaction Name | Starting Material | Key Intermediate/Product | Driving Force/Conditions | Reference(s) |

| Cloke-Wilson Rearrangement | Cyclopropyl ketone | 2,3-Dihydrofuran | Ring strain release; Heat, Acid, or Base catalysis | nih.govacs.org |

| Achmatowicz Reaction | Furfuryl alcohol | 2,5-Dimethoxy-2,5-dihydrofuran | Oxidation followed by acid-catalyzed rearrangement | wikipedia.orgpolishtechnicalreview.com |

| Thermal Interconversion | 2,3-Dihydrofuran | Cyclopropane aldehyde | Thermal energy | acs.org |

| Ring-Opening Benzannulation | Aryl-substituted dihydrofuran acetal | Benzo-fused aromatic | Lewis acid catalysis | mdpi.comnih.gov |

Kinetic and Thermodynamic Aspects of Dihydrofuran Transformations

The study of the kinetic and thermodynamic parameters governing the transformations of this compound is crucial for understanding its reactivity and predicting its behavior in chemical reactions. Due to a lack of direct experimental data for this specific compound, this section will draw upon theoretical calculations and data from analogous substituted dihydrofurans to provide insights into the energetic and rate-related aspects of its chemical transformations. The primary transformations considered are thermal rearrangements and acid-catalyzed hydrolysis, which are characteristic reactions for this class of compounds.

Mechanistic Considerations

Transformations of 2,3-dihydrofurans can proceed through various mechanisms, including pericyclic reactions, acid-catalyzed ring-opening, and rearrangements. For this compound, the presence of alkyl substituents at the 2- and 5-positions influences both the kinetic stability and the thermodynamic favorability of these pathways. Theoretical studies on related alkyl-substituted furans and dihydrofurans suggest that thermal decomposition often involves radical mechanisms or concerted rearrangements, while acid-catalyzed hydrolysis typically proceeds via protonation of the oxygen atom followed by nucleophilic attack of water.

Theoretical Kinetic and Thermodynamic Data

Computational chemistry, particularly Density Functional Theory (DFT) and high-level ab initio methods like Complete Basis Set (CBS-QB3), provides a powerful tool for estimating the kinetic and thermodynamic parameters of reactions for which experimental data is unavailable. The following tables present hypothetical, yet chemically reasonable, kinetic and thermodynamic data for the thermal rearrangement and acid-catalyzed hydrolysis of this compound. These values are based on computational studies of structurally similar dihydrofuran derivatives and are intended to be illustrative.

Table 1: Calculated Kinetic Parameters for the Unimolecular Thermal Rearrangement of this compound

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 500 K (s⁻¹) |

| nih.govjcsp.org.pk-Sigmatropic Rearrangement | 180 | 1.5 x 10¹³ | 2.1 x 10⁻⁶ |

| Ring-Opening to Enol-Ether | 210 | 3.0 x 10¹³ | 5.8 x 10⁻⁹ |

Note: The data in this table is illustrative and based on theoretical calculations for analogous compounds. The specific values for this compound may vary.

Table 2: Calculated Thermodynamic Parameters for the Acid-Catalyzed Hydrolysis of this compound at 298.15 K

| Thermodynamic Parameter | Value |

| Enthalpy of Reaction (ΔH°_rxn) | -45 kJ/mol |

| Entropy of Reaction (ΔS°_rxn) | -25 J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG°_rxn) | -37.5 kJ/mol |

Note: The data in this table is illustrative and based on theoretical calculations for analogous compounds. The specific values for this compound may vary.

Detailed Research Findings

Research on the acid-catalyzed hydrolysis of furan and its derivatives, such as 2,5-dimethylfuran (B142691), has shown that the reaction typically follows an A-2 mechanism. This involves a rapid, reversible protonation of the substrate followed by a rate-determining attack of a water molecule. The presence of electron-donating alkyl groups, such as the isopropyl and methyl groups in the target molecule, is expected to stabilize the protonated intermediate, thereby influencing the reaction rate.

Computational studies on the thermal decomposition of related furan derivatives have highlighted the importance of substituent effects on the activation barriers for various reaction pathways. For instance, the presence of alkyl groups can lower the activation energy for certain rearrangements by stabilizing radical intermediates or transition states. The specific substitution pattern in this compound is anticipated to favor pathways that proceed through the most stable carbocation or radical intermediates.

Spectroscopic and Advanced Structural Elucidation Techniques for Dihydrofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the connectivity of atoms and their spatial arrangement. For 2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran, ¹H and ¹³C NMR would provide critical information for its structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Isopropyl-CH | ~1.8-2.2 | Septet |

| Isopropyl-CH₃ | ~0.9-1.1 | Doublet |

| 2-CH₃ | ~1.2-1.4 | Singlet |

| 3-CH₂ | ~1.6-2.0 and ~2.2-2.6 | Multiplets |

¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the number of distinct carbon environments.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~85-95 |

| C3 | ~30-40 |

| C4 | ~120-130 |

| C5 | ~140-150 |

| 2-CH₃ | ~20-30 |

| Isopropyl-CH | ~30-35 |

| Isopropyl-CH₃ | ~15-20 |

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign these proton and carbon signals and confirm the connectivity of the isopropyl and methyl groups to the dihydrofuran ring.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₆O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Electron ionization (EI) would likely induce characteristic fragmentation of the molecule. The fragmentation of dihydrofurans often involves cleavage of the substituents and ring-opening pathways.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 140 | [C₉H₁₆O]⁺ | Molecular Ion |

| 125 | [M - CH₃]⁺ | Loss of a methyl group |

| 97 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 83 | [M - C₃H₇ - CH₂]⁺ | Subsequent loss from the ring |

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of their elemental compositions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorptions corresponding to C-H and C-O bonds.

The key functional groups in this molecule are the ether linkage within the dihydrofuran ring and the alkyl (isopropyl and methyl) substituents.

Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2850-2960 | C-H stretch | Alkane (isopropyl, methyl, and dihydrofuran ring CH₂) |

| 1650-1690 | C=C stretch | Alkene (dihydrofuran ring) |

| 1050-1150 | C-O stretch | Ether (dihydrofuran ring) |

| 1370-1385 | C-H bend | Isopropyl group |

The absence of strong absorptions in the regions of 3200-3600 cm⁻¹ (O-H stretch) and 1700-1750 cm⁻¹ (C=O stretch) would confirm the absence of hydroxyl and carbonyl groups, respectively.

X-ray Crystallography for Solid-State Structural Determination of Dihydrofuran Adducts and Derivatives

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging if it is a liquid or low-melting solid at room temperature, this technique is invaluable for the structural analysis of its solid derivatives or adducts.

If a suitable crystalline derivative were prepared, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would offer an unambiguous confirmation of the connectivity and stereochemistry of the molecule in the solid state. For instance, the planarity or puckering of the dihydrofuran ring and the specific spatial orientation of the isopropyl and methyl substituents could be determined with high precision. This technique has been successfully applied to determine the structure of various complex molecules containing substituted dihydrofuran rings, confirming their molecular geometry and stereochemical configurations.

Computational and Theoretical Chemistry Studies on Dihydrofurans

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and relative stability of dihydrofuran isomers. iaea.orgacs.org These calculations can determine key electronic properties such as molecular orbital energies, charge distributions, and dipole moments, which collectively govern the molecule's reactivity and physical properties.

Table 1: Representative Data from Quantum Chemical Calculations on Dihydrofuran Derivatives (Note: This data is for illustrative purposes based on studies of similar compounds and not specific to 2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran)

| Property | 2,3-Dihydrofuran (B140613) | 2,5-Dihydrofuran (B41785) |

| Relative Energy (kcal/mol) | 0 | +5.2 |

| Dipole Moment (Debye) | 1.58 | 1.25 |

| HOMO Energy (eV) | -9.34 | -9.12 |

| LUMO Energy (eV) | 1.45 | 1.68 |

This interactive table is based on generalized data from computational studies on dihydrofurans and should be interpreted as indicative of the type of information that can be obtained.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry provides a powerful lens through which to view the dynamic processes of chemical reactions. By mapping the potential energy surface, computational chemists can identify the most likely reaction pathways, characterize the structures of transition states, and calculate the energy barriers associated with these transformations. acs.orgacs.org

For dihydrofurans, theoretical studies have explored a range of reactions, including isomerizations, cycloadditions, and ring-opening reactions. acs.orgorganic-chemistry.org For example, the isomerization of 2,3-dihydrofuran to various open-chain carbonyl compounds has been shown to proceed through a concerted mechanism involving a single transition state. acs.org The energy of this transition state, calculated using methods like QCISD(T), provides a direct measure of the reaction's activation energy. acs.org

In the context of this compound, theoretical investigations could be employed to understand its thermal stability and potential rearrangement pathways. The presence of bulky substituents like the isopropyl group may introduce steric effects that favor certain reaction pathways over others. Computational modeling could elucidate how these substituents influence the geometry and energy of transition states in, for example, acid-catalyzed ring-opening or pericyclic reactions.

Prediction of Thermochemical and Kinetic Parameters

A significant advantage of computational chemistry is its ability to predict thermochemical and kinetic parameters with a high degree of accuracy. researchgate.netekb.eg These parameters, including enthalpy of formation, entropy, heat capacity, and reaction rate constants, are crucial for understanding and modeling chemical processes.

Computational studies on dihydrofuran derivatives have successfully predicted these parameters, often showing good agreement with experimental data where available. acs.org For example, transition state theory can be combined with calculated activation energies to estimate reaction rate constants over a range of temperatures. acs.org

For this compound, computational methods could be used to generate a comprehensive set of thermochemical data. This would be invaluable for predicting its behavior in various chemical environments and for designing synthetic routes that involve this compound. The kinetic parameters for its potential decomposition or isomerization reactions could also be predicted, providing insights into its shelf-life and reactivity under different conditions.

Table 2: Predicted Thermochemical and Kinetic Data for a Hypothetical Reaction of a Dihydrofuran Derivative (Note: This data is illustrative and not specific to this compound)

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -15.8 kcal/mol |

| Entropy of Reaction (ΔS) | -5.2 cal/mol·K |

| Gibbs Free Energy of Reaction (ΔG) | -14.2 kcal/mol |

| Activation Energy (Ea) | 25.6 kcal/mol |

| Pre-exponential Factor (A) | 1.2 x 10^13 s^-1 |

This interactive table showcases the types of thermochemical and kinetic parameters that can be derived from computational studies.

Computational Modeling of Stereoselectivity in Dihydrofuran Synthesis

Many synthetic routes to dihydrofurans can result in the formation of stereoisomers. Computational modeling has emerged as a key tool for understanding and predicting the stereoselectivity of these reactions. rsc.org By calculating the energies of the transition states leading to different stereoisomers, chemists can predict which product will be favored.

For example, in the synthesis of substituted 2,3-dihydrofurans via cycloaddition reactions, computational studies have been used to explain the observed diastereoselectivity and enantioselectivity. organic-chemistry.org These models can take into account the influence of chiral catalysts and the steric and electronic effects of substituents on the transition state geometries.

In the synthesis of this compound, which contains a stereocenter at the C2 position, computational modeling could be instrumental in designing a stereoselective synthesis. By modeling the reaction with different chiral catalysts or auxiliaries, it would be possible to predict which conditions would lead to the highest enantiomeric excess of the desired stereoisomer. This predictive capability can significantly reduce the amount of experimental trial-and-error required to develop an efficient and selective synthesis.

Biological and Ecological Roles of 2 Isopropyl 2,5 Dimethyl 2,3 Dihydrofuran

Identification and Characterization as an Insect Sex Pheromone (e.g., Hylecoetus dermestoides L.)

2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran has been identified as a significant semiochemical, primarily recognized as the sex pheromone of the ship-timber beetle, Hylecoetus dermestoides L. researchgate.net. This compound represents a novel structure among insect pheromones, distinguishing it from many previously identified chemical signals researchgate.net. The identification of this dihydrofuran derivative was a notable discovery, expanding the known diversity of molecules used for chemical communication in insects.

The structure of the pheromone was elucidated through detailed chemical analysis, and its identity has been confirmed through synthesis researchgate.net. Both enantiomers of this compound have been synthesized to study their biological activity researchgate.net. Research has demonstrated that the synthesized racemic mixture is biologically active, effectively attracting male H. dermestoides beetles.

The following table summarizes key research findings related to the identification and synthesis of this pheromone:

| Study Focus | Key Findings | Reference |

| Identification | Identified as the sex pheromone of Hylecoetus dermestoides L. | researchgate.net |

| Novelty | Represents a new type of insect pheromone structure. | [3.0] |

| Synthesis | A four-stage method for synthesizing the racemic compound was developed. | researchgate.net |

| Enantiomers | Both enantiomers have been synthesized to investigate stereospecificity. | researchgate.net |

The discovery of this compound as a sex pheromone in H. dermestoides underscores the vast and underexplored chemical diversity of semiochemicals in the insect world.

Biosynthetic Pathways and Metabolic Transformations in Organisms

The specific biosynthetic pathway for this compound in Hylecoetus dermestoides has not been fully elucidated. However, general principles of insect pheromone biosynthesis suggest several plausible routes. In the order Coleoptera, sex and aggregation pheromones are often derived from modifications of common metabolic pathways, such as those for fatty acids or isoprenoids nih.govresearchgate.netnih.gov. Some beetles are also known to utilize precursors from their host plants, which are then modified to produce the final pheromone compounds nih.gov.

Given the structure of this compound, it is conceivable that its biosynthesis could involve either the isoprenoid pathway, which produces branched-chain compounds, or the modification of a fatty acid precursor. The isoprenoid pathway, in particular, is responsible for the synthesis of monoterpenoids (C10 isoprenoids), and some bark beetles are known to produce their monoterpenoid-derived pheromones through this route researchgate.net.

The regulation of pheromone production in Coleoptera is often controlled by juvenile hormone (JH) nih.govnih.gov. It is plausible that the biosynthesis of this dihydrofuran derivative in H. dermestoides is also under hormonal control, ensuring its production is timed with sexual maturity and mating periods.

Information regarding the metabolic transformations of this compound in organisms is scarce. In general, insects possess efficient enzymatic systems for the degradation of pheromones and other semiochemicals, which is crucial for terminating the chemical signal and preventing sensory adaptation nih.gov. These metabolic processes often involve oxidation, reduction, and conjugation reactions to increase the polarity of the compound and facilitate its excretion. Further research is needed to determine the specific enzymes and pathways involved in the metabolism of this particular dihydrofuran derivative.

Ecological Significance in Chemical Communication and Bioregulatory Processes

The primary ecological role of this compound is to facilitate mate location in the ship-timber beetle, Hylecoetus dermestoides. As a sex pheromone, it is released by one sex to attract the other, ensuring reproductive success. This form of chemical communication is highly specific and efficient, allowing individuals to find mates over distances in their natural habitat.

The life history of H. dermestoides provides a broader ecological context for the function of its pheromone. This beetle is known to infest recently felled hardwood and softwood trees, and it is attracted to odors associated with fermentation and decay. This suggests that the pheromone signaling may be integrated with cues from the host material. It is a common strategy in wood-boring insects for sex pheromones to be most effective in the presence of host plant volatiles, ensuring that mating occurs in a suitable environment for larval development researchgate.netresearchgate.netnih.goventomoljournal.com.

Furthermore, H. dermestoides has a symbiotic relationship with the fungus Ascoidea hylecoeti. The beetle larvae are "gardeners" of this fungus, which they introduce into the wood. It is possible that the pheromone's effectiveness is enhanced by, or acts in concert with, volatile compounds produced by this symbiotic fungus. Such an interaction would guide the beetles to locations where their fungal partner is already established or can thrive, thereby increasing the survival rate of their offspring.

The table below outlines the key ecological factors related to the chemical communication of H. dermestoides:

| Ecological Factor | Role in Chemical Communication | Potential Interaction with Pheromone |

| Mate Location | Primary function of the sex pheromone. | Attracts mates for reproduction. |

| Host Tree Volatiles | Attraction to decaying wood and fermentation odors. | May act as a synergist, enhancing the attractiveness of the pheromone. |

| Symbiotic Fungus (Ascoidea hylecoeti) | Beetle is a "gardener" of the fungus. | Fungal volatiles could potentially act as co-attractants or signal a suitable breeding site. |

The interplay between the sex pheromone, host tree volatiles, and symbiotic fungal odors likely creates a complex semiochemical landscape that Hylecoetus dermestoides navigates for successful reproduction and colonization.

Broader Context of Furan (B31954) and Dihydrofuran Derivatives as Biologically Relevant Compounds

Furan and its derivatives, including dihydrofurans, are a class of heterocyclic compounds that exhibit a wide range of biological activities and are found in numerous natural products and synthetic compounds nih.govijabbr.com. Their presence in biologically active molecules highlights their significance as important structural motifs in medicinal and agricultural chemistry ijabbr.com.

Many furan-containing compounds have been investigated for their therapeutic potential, demonstrating properties such as:

Antibacterial and antifungal activity ijabbr.com

Anti-inflammatory effects ijabbr.com

Anticancer properties ijabbr.com

Analgesic activity ijabbr.com

In the context of insects, furan derivatives are not only found as pheromones but also as components of defensive secretions and as attractants or repellents. The structural diversity of furanoids allows for a wide array of functions in insect chemical communication and defense.

The following table provides examples of the diverse biological roles of furan and dihydrofuran derivatives:

| Compound Type | Biological Role | Examples/Applications |

| Insect Pheromones | Chemical communication for mating. | This compound in H. dermestoides. |

| Medicinal Agents | Therapeutic effects. | Antibacterial, antifungal, anti-inflammatory, and anticancer agents. |

| Natural Products | Found in various plants and microorganisms. | Can serve as precursors for synthetic compounds with biological activity nih.gov. |

| Agrochemicals | Pest control. | Some furan derivatives have insecticidal properties researchgate.net. |

The study of this compound contributes to our understanding of the broader role that furan and dihydrofuran scaffolds play in biological systems, from mediating intricate insect behaviors to their potential applications in medicine and agriculture.

Advanced Research Applications and Future Directions for 2 Isopropyl 2,5 Dimethyl 2,3 Dihydrofuran

Utilization as a Chiral Building Block in Complex Natural Product Synthesis

The inherent chirality and functional group arrangement of 2-Isopropyl-2,5-dimethyl-2,3-dihydrofuran make it an attractive chiral building block for the synthesis of complex natural products. Its primary significance in this context is its own identity as a natural product—the sex pheromone of the leather-winged beetle, Hylecoetus dermestoides. The stereochemistry of the molecule is crucial for its biological activity, necessitating enantioselective synthetic strategies.

Several approaches to the synthesis of enantiomerically enriched this compound have been reported, highlighting its value as a synthetic target and a potential starting material for other complex molecules. One notable method employs the Sharpless asymmetric epoxidation, a powerful tool for installing chirality in a predictable manner. researchgate.net This method has been successfully utilized to prepare both enantiomers of the dihydrofuran pheromone. researchgate.net

Another elegant strategy commences from readily available chiral pool starting materials. For instance, the (R)-(-)-enantiomer of this compound has been synthesized starting from (R)-(-)-linalool, a naturally abundant chiral terpene alcohol. researchgate.net Furthermore, carbohydrates have been employed as chiral precursors, demonstrating the versatility of sourcing chirality from nature's own building blocks to construct this specific pheromone. researchgate.net A four-stage method has also been developed for the synthesis of the racemic form of the compound. researchgate.net

While the primary focus has been on the synthesis of the pheromone itself, the methodologies developed for its construction can be extrapolated for the synthesis of other complex natural products containing a substituted dihydrofuran moiety. The ability to control the stereochemistry at the C2 position, which bears the isopropyl and methyl groups, provides a valuable synthon for further elaboration.

Table 1: Synthetic Approaches to this compound

| Synthetic Strategy | Starting Material | Key Step | Outcome |

| Asymmetric Epoxidation | Achiral allylic alcohol | Sharpless Asymmetric Epoxidation | Enantioselective synthesis of both enantiomers |

| Chiral Pool Synthesis | (R)-(-)-Linalool | Cyclization | Synthesis of the (R)-(-)-enantiomer |

| Chiral Pool Synthesis | d-Glucose derivative | Multi-step conversion | Synthesis of the optically pure enantiomer |

| Racemic Synthesis | Not specified | Four-stage sequence | Racemic this compound |

Precursor in the Development of Other Biologically Active Molecules

Currently, there is limited specific information available in the scientific literature detailing the use of this compound as a precursor for the development of other distinct biologically active molecules. Its primary reported biological role is as a sex pheromone for Hylecoetus dermestoides.

However, the dihydrofuran core is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The substitution pattern of this compound, with its unique combination of alkyl groups, presents an opportunity for its use as a starting material for the synthesis of novel dihydrofuran derivatives with potential therapeutic applications. The double bond within the dihydrofuran ring and the ether linkage are amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Detailed structure-activity relationship (SAR) studies specifically focused on analogs of this compound are not extensively documented in publicly available research. Such studies are crucial for understanding the molecular requirements for its pheromonal activity and for the rational design of more potent or selective analogs.

Key areas for future SAR studies would involve systematic modifications of the substituents on the dihydrofuran ring:

Isopropyl Group at C2: Investigating the effect of varying the size and branching of this alkyl group could reveal important steric and electronic interactions with the insect's receptor.

Methyl Group at C2 and C5: The presence and position of these methyl groups are likely critical for the molecule's specific recognition. Synthesizing analogs with different alkyl groups or removing these methyl groups would provide insight into their role.

By synthesizing and testing a library of such analogs, researchers could map the pharmacophore responsible for the pheromonal effect, potentially leading to the development of more effective and species-specific pest management tools.

Prospects in Sustainable Synthesis and Green Chemistry Methodologies for Dihydrofuran Production

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For a compound like this compound, which has applications in agriculture as a pest management tool, green chemistry approaches are particularly relevant.

Future research in this area could focus on several key principles of green chemistry:

Use of Renewable Feedstocks: As demonstrated by the synthesis from linalool (B1675412) and carbohydrates, sourcing starting materials from renewable biomass is a viable and sustainable approach. researchgate.net Further exploration of other bio-based precursors would be beneficial.

Catalytic Methods: Employing catalytic methods, especially those using earth-abundant and non-toxic metals, can significantly reduce waste and improve atom economy compared to stoichiometric reagents.

Solvent Selection: Minimizing the use of hazardous organic solvents by employing greener alternatives such as water, supercritical fluids, or solvent-free conditions would enhance the environmental profile of the synthesis.

The synthesis of insect pheromones, in general, is an area where green chemistry can have a substantial positive impact, offering safer and more sustainable alternatives to traditional pesticides for crop protection. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-isopropyl-2,5-dimethyl-2,3-dihydrofuran, and how do reaction conditions influence product purity?

- Methodological Answer : A common approach involves isomerization of precursor dihydrofurans using catalysts like cesium fluoride (CsF), which facilitates rearrangement of substituents. For example, perfluoro-2,3-dihydrofuran can isomerize to the 2,5-derivative under CsF catalysis . Key factors include solvent polarity, temperature (e.g., 80°C in 2-propanol), and catalyst loading to minimize side reactions like dimerization. Purity is confirmed via GC-MS or NMR to detect intermediates (e.g., hexanedione) .

Q. How can X-ray crystallography and NMR spectroscopy be optimized for structural elucidation of dihydrofuran derivatives?

- Methodological Answer : For X-ray analysis, use SHELX programs (e.g., SHELXL for refinement) to resolve substituent positions and hydrogen bonding interactions, particularly in hexasubstituted dihydrofurans . For NMR, employ deuterated solvents (e.g., CD₃CN) and analyze coupling constants (e.g., J values for diastereotopic protons) to confirm stereochemistry .

Q. What are the stability considerations for this compound under experimental storage conditions?

- Methodological Answer : The compound is prone to dimerization and oxidation. Store under inert gas (N₂/Ar) at low temperatures (−20°C) in amber vials. Avoid exposure to peroxides or acidic conditions, which can trigger decomposition into hazardous byproducts (e.g., hexanoylperoxy derivatives) .

Advanced Research Questions

Q. How do dimerization kinetics and regioselectivity vary for dihydrofuran derivatives under thermal or catalytic conditions?

- Methodological Answer : Flash vacuum pyrolysis (FVP) of 2,3-diethylidene-2,3-dihydrofuran generates diradical intermediates that favor [4+2] cycloaddition products. Kinetic studies using GC-MS reveal that substituent steric effects (e.g., isopropyl groups) reduce dimerization rates by ~30% compared to less hindered analogs .

Q. What computational strategies are effective for modeling isomerization pathways in dihydrofurans?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy barriers for CsF-catalyzed isomerization. Transition states are validated using frequency analysis, and solvent effects (e.g., 2-propanol polarity) are incorporated via continuum solvation models .

Q. How do acid-catalyzed ring-opening and hydrogenation pathways compete in dihydrofuran derivatives?

- Methodological Answer : In Ru/C-mediated catalytic transfer hydrogenation, 2,5-dimethylfuran undergoes acid-catalyzed hydrolytic ring-opening to 2,5-hexanedione (89% selectivity) before hydrogenation to 2,5-dimethyl-2,3-dihydrofuran (28% yield). Competitive pathways are monitored via in situ IR spectroscopy to optimize reaction time (≤2 h at 80°C) .

Q. What are the challenges in resolving non-covalent interactions (e.g., C–H⋯H or Br⋯Br contacts) in dihydrofuran crystal structures?

- Methodological Answer : High-resolution X-ray data (≤0.8 Å) and Hirshfeld surface analysis are critical for identifying weak interactions. For example, Br⋯Br contacts in 3,4-dibromo-2,5-dihydrofurans contribute to lattice stabilization but require low-temperature (100 K) data collection to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.